molecular formula C17H15N3O2 B6418545 2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide CAS No. 1171154-35-0

2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide

Cat. No.: B6418545
CAS No.: 1171154-35-0
M. Wt: 293.32 g/mol
InChI Key: FXYQLSRDIGRAQR-UHFFFAOYSA-N
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Description

Pyrazole (B372694): A Versatile Heterocycle

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in drug discovery. researchgate.netspast.org Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antidiabetic properties. mdpi.comijnrd.org The metabolic stability of the pyrazole ring further enhances its appeal as a core component in drug design. nih.gov The versatility of the pyrazole scaffold is underscored by its presence in several FDA-approved drugs, highlighting its clinical significance. researchgate.nettandfonline.com

Benzamide (B126): A Key Pharmacophore

The benzamide scaffold, characterized by a benzene (B151609) ring attached to an amide group, is another crucial pharmacophore in medicinal chemistry. walshmedicalmedia.com Benzamide derivatives have demonstrated a broad spectrum of biological effects, including anti-inflammatory, anticancer, and antimicrobial activities. walshmedicalmedia.comnih.gov The amide linkage in benzamides is a stable and common functional group found in many biologically active molecules. researchgate.net This structural motif is integral to a variety of pharmaceutical drugs. researchgate.netwikipedia.org

The strategic combination of these two privileged scaffolds in a single molecule, as seen in 2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide, offers a promising avenue for the development of novel therapeutic agents with potentially enhanced or unique biological activities. acs.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-22-16-5-3-2-4-14(16)17(21)19-13-8-6-12(7-9-13)15-10-11-18-20-15/h2-11H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYQLSRDIGRAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The 2 Methoxy N 4 1h Pyrazol 3 Yl Phenyl Benzamide Scaffold in Academic Research

While extensive research focusing specifically on 2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is not widely documented in publicly available literature, the scaffold itself represents a focal point of contemporary academic inquiry. The interest in this hybrid structure stems from the recognized therapeutic potential of its constituent pyrazole (B372694) and benzamide (B126) moieties.

The hybridization of two or more bioactive structural motifs is a modern strategy in medicinal chemistry aimed at creating new chemical entities with enhanced potency. acs.org The 2-methoxy substitution on the benzamide ring is of particular interest, as methoxy (B1213986) groups can influence a compound's bioactivity by forming hydrogen bonds with enzymes and affecting its pharmacokinetic properties. semanticscholar.orgmdpi.com

Structure Activity Relationship Sar and Structural Biology of 2 Methoxy N 4 1h Pyrazol 3 Yl Phenyl Benzamide Derivatives

Elucidation of Key Pharmacophoric Features Governing Biological Activity

A pharmacophore model for this series of compounds highlights three critical components: the pyrazole (B372694) ring, the central benzamide (B126) linker, and the substituted phenyl rings. The pyrazole moiety is a versatile five-membered heterocycle that is a core component in many biologically active compounds. researchgate.net Its nitrogen atoms can act as both hydrogen bond donors and acceptors, making it a crucial feature for anchoring the ligand to its biological target. frontiersin.org

The central amide bond provides a rigid, planar linker that correctly orients the two aromatic portions of the molecule. The amide's N-H group serves as a hydrogen bond donor, while the carbonyl oxygen is an effective hydrogen bond acceptor, both of which are critical for intermolecular interactions within a receptor's binding pocket. mdpi.com Finally, the two phenyl rings provide a scaffold for various substituents and engage in hydrophobic and π–π stacking interactions with the target protein. The specific positioning of the 2-methoxy group on the benzamide ring and the 3-yl linkage of the pyrazole to the second phenyl ring are defining features of this particular scaffold.

Impact of Substituent Modifications on Compound Efficacy and Selectivity

Modifications to the core structure of 2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide have a profound impact on biological activity. SAR studies have systematically explored substitutions on both the pyrazole and phenyl rings to optimize potency and selectivity.

Substitutions on the pyrazole ring, particularly at the N1 position, can significantly influence the compound's properties. For instance, alkylation of the pyrazole nitrogen can alter binding affinity and pharmacokinetic parameters. nih.gov Modifications on the phenyl rings are also critical. In a series of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)benzamide derivatives, which share a similar structural framework, the addition of electron-withdrawing groups like chloro or trifluoromethyl to the benzamide ring was found to enhance anticonvulsant activity. mdpi.com Conversely, adding methoxy (B1213986) groups to the benzamide ring has been a strategy in developing inhibitors for other biological targets, such as the presynaptic choline (B1196258) transporter. nih.gov

The following table summarizes the observed effects of various substitutions on related pyrazole- and benzamide-containing scaffolds.

Scaffold PositionSubstituentObserved Effect on ActivityReference Compound Class
Benzamide Phenyl Ring3-ChloroEnhanced anticonvulsant activityN-phenyl-benzamides mdpi.com
Benzamide Phenyl Ring3-TrifluoromethylEnhanced anticonvulsant activityN-phenyl-benzamides mdpi.com
Pyrazole RingN1-AlkylationModulated potency and selectivity2-phenyl-3-(1H-pyrazol-4-yl)pyridines nih.gov
Benzamide Amide GroupReplacement with Benzylic HeteroaromaticsIncreased potency for CHT inhibitionMethoxy-benzamides nih.gov

Conformational Analysis and Molecular Flexibility in Ligand-Target Recognition

The three-dimensional shape and flexibility of this compound derivatives are key determinants of their biological activity. The molecule is not entirely rigid; it possesses several rotatable bonds that allow it to adopt different conformations. The most significant points of flexibility are the torsion angles around the amide bond and the single bonds connecting the phenyl rings to the amide and pyrazole moieties.

Crystal structure analyses of related benzamide compounds show that the dihedral angle between the plane of the amide group and the adjacent benzene (B151609) ring is a critical conformational parameter. researchgate.netresearchgate.net In one study of a 4-methoxy-N-methylbenzamide, this angle was found to be approximately 10.6°. researchgate.net In more complex structures, the relative orientation of the two aromatic ring systems can vary significantly, allowing the molecule to adapt to the specific topology of a receptor's binding site. researchgate.net Molecular dynamics simulations on similar compounds have been used to confirm the stability of specific binding modes and to understand how the ligand's flexibility contributes to its interaction with the target. nih.govacs.org

Role of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonds are fundamental to the mechanism of action for this class of compounds. The pyrazole ring and the amide linker are the primary sites for forming these crucial interactions. The N-H group of the pyrazole is a hydrogen bond donor, while the second nitrogen atom in the ring is a hydrogen bond acceptor. nih.gov Similarly, the amide N-H acts as a donor and the carbonyl oxygen acts as a strong acceptor. acs.org

These groups form intermolecular hydrogen bonds with amino acid residues (such as serine, threonine, asparagine, or glutamine) in the binding pocket of a target protein or enzyme. frontiersin.orgresearchgate.net These interactions are essential for the high-affinity binding and stabilization of the ligand-target complex. In some cases, intramolecular hydrogen bonds can also play a role by restricting the molecule's conformation into a more planar and bioactive shape, which can enhance stability and π–π stacking interactions. nih.gov Molecular docking studies on related pyrazole-carboxamides have consistently highlighted the importance of hydrogen bonds in defining the binding orientation and inhibitory activity. nih.gov

Stereochemical Considerations in Modulating Biological Potency

The core structure of this compound is achiral, meaning it does not have a stereocenter and is superimposable on its mirror image. Therefore, for the parent compound and its simple, non-chiral derivatives, stereochemical considerations are not applicable.

However, the introduction of a chiral center through substituent modification would result in the formation of enantiomers or diastereomers. It is a well-established principle in medicinal chemistry that different stereoisomers of a molecule can exhibit vastly different biological potencies, selectivities, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one stereoisomer over another. Should future derivatives of this scaffold incorporate chiral moieties, the separation and independent biological evaluation of each stereoisomer would be a critical step in the drug development process to identify the most active and safest candidate.

Computational Chemistry and Molecular Modeling of 2 Methoxy N 4 1h Pyrazol 3 Yl Phenyl Benzamide

Quantum Chemical Investigations

Quantum chemical investigations employ the principles of quantum mechanics to study molecules. These methods provide detailed information about the electronic properties of a compound, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. jcsp.org.pk DFT calculations can optimize the molecular geometry of a compound like 2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide to its lowest energy state. researchgate.net From this optimized structure, various electronic properties can be determined.

Table 1: Illustrative DFT-Derived Electronic Properties (Hypothetical Data) This table is for illustrative purposes only, showing typical parameters obtained from DFT calculations for similar compounds.

ParameterValueSignificance
HOMO Energy-6.5 eVElectron-donating capacity
LUMO Energy-1.8 eVElectron-accepting capacity
HOMO-LUMO Gap (ΔE)4.7 eVChemical reactivity and stability
Dipole Moment3.2 DebyeMolecular polarity

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is a valuable tool for identifying the regions of a molecule that are most likely to be involved in chemical reactions. nih.gov The MEP map uses a color scale to indicate different potential values:

Red regions indicate negative electrostatic potential, representing areas rich in electrons. These are the most likely sites for electrophilic attack. researchgate.net

Blue regions indicate positive electrostatic potential, representing electron-deficient areas. These sites are susceptible to nucleophilic attack. researchgate.net

Green regions represent neutral or near-zero potential.

For a benzamide (B126) derivative, the MEP analysis would typically show negative potential (red) around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, identifying them as sites for electrophilic interactions and hydrogen bonding. researchgate.netchemrxiv.org Positive potential (blue) would likely be found around the amide and pyrazole (B372694) N-H protons, indicating their role as hydrogen bond donors. researchgate.net This analysis is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological target. nih.govnih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in drug design to understand and predict how a potential drug molecule interacts with its protein target. ajpp.in

Docking simulations place the ligand, such as this compound, into the binding site of a target protein. The program then calculates the most stable binding conformations, or "poses," and estimates the binding affinity. researchgate.net Binding affinity is often expressed as a docking score or an estimated binding free energy (e.g., in kcal/mol), where a lower value typically indicates a more favorable interaction. nih.gov These simulations can reveal the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. chemrxiv.org

A key outcome of molecular docking is the identification of the specific amino acid residues within the protein's binding pocket that interact directly with the ligand. nih.gov For instance, the analysis might show that the carbonyl oxygen of the benzamide group forms a hydrogen bond with a specific lysine (B10760008) residue, while the pyrazole ring engages in π-π stacking with a phenylalanine residue. chemrxiv.org Identifying these crucial residues provides valuable insights into the mechanism of action and can guide the design of new molecules with improved potency and selectivity. nih.gov

Table 2: Example of Molecular Docking Results (Hypothetical Data) This table illustrates typical data generated from a molecular docking simulation against a hypothetical protein kinase.

ParameterResult
Target ProteinProtein Kinase XYZ (PDB ID: 0XXX)
Binding Affinity (kcal/mol)-8.5
Key Interacting Residues
Hydrogen BondsLys72, Asp184
Hydrophobic InteractionsVal57, Ala70, Leu158
π-π StackingPhe182

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the complex behaves in a simulated physiological environment. researchgate.net

These simulations are used to assess the stability of the binding pose predicted by docking. nih.gov By running the simulation for a period of nanoseconds, researchers can observe whether the key interactions are maintained or if the ligand shifts its position. frontiersin.org Analysis of the simulation trajectory can provide information on the flexibility of the protein and the ligand, the role of water molecules in the binding site, and a more accurate estimation of the binding free energy. researchgate.net MD simulations are crucial for validating docking results and understanding the dynamic nature of molecular recognition. nih.govnih.gov

Analysis of Ligand-Target Complex Stability and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By simulating the behavior of the this compound-target complex in a solvated environment, researchers can gain a deeper understanding of the stability and dynamics of their interaction.

Hydrogen bond analysis is critical for understanding the specific interactions that anchor the ligand in the binding pocket. For a compound like this compound, the pyrazole and benzamide moieties offer multiple hydrogen bond donor and acceptor sites. MD simulations can track the formation and breakage of these bonds over time, revealing the most persistent and crucial interactions for stable binding.

Simulation Time (ns)Complex RMSD (Å)Ligand RMSF (Å)Key Hydrogen Bonds Maintained (%)
0-101.2 ± 0.30.8 ± 0.2Pyrazole N-H...Asp145 (95%), Amide N-H...Glu91 (88%)
10-201.5 ± 0.40.9 ± 0.3Pyrazole N-H...Asp145 (92%), Amide N-H...Glu91 (85%)
20-301.4 ± 0.30.8 ± 0.2Pyrazole N-H...Asp145 (96%), Amide N-H...Glu91 (90%)
30-401.6 ± 0.51.0 ± 0.4Pyrazole N-H...Asp145 (90%), Amide N-H...Glu91 (82%)
40-501.5 ± 0.40.9 ± 0.3Pyrazole N-H...Asp145 (94%), Amide N-H...Glu91 (87%)

Exploration of Conformational Sampling and Binding Pathways

The binding of a ligand to its target is a dynamic process involving conformational changes in both the ligand and the protein. Computational methods such as steered molecular dynamics (SMD) and umbrella sampling can be employed to explore the binding and unbinding pathways of this compound. These simulations can help to identify intermediate states and energetic barriers along the binding pathway, providing a more complete picture of the binding mechanism.

Conformational analysis of the ligand itself is also crucial. The flexibility of the molecule, particularly around the rotatable bonds connecting the phenyl, pyrazole, and benzamide rings, will determine the range of shapes it can adopt. Understanding the energetically favorable conformations of this compound is essential for predicting its binding mode and for designing analogs with improved binding properties. Three conformational polymorphs have been identified for a related thiobenzamide, indicating that such molecules can adopt different spatial arrangements.

Pharmacophore Modeling and Virtual Screening Methodologies

Pharmacophore modeling is a cornerstone of modern drug design, focusing on the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. This approach is particularly valuable for identifying novel chemical entities with the potential for therapeutic activity.

Ligand-Based Pharmacophore Model Generation

In the absence of a high-resolution crystal structure of the target protein, a ligand-based pharmacophore model can be generated from a set of known active compounds. This method assumes that molecules with similar biological activity share common structural features that are responsible for their interaction with the target. For a compound like this compound, a ligand-based model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. The HypoGen algorithm, for instance, can be used to generate hypotheses that correlate chemical features with biological activity.

Pharmacophore FeatureDescriptionPotential Location on Compound
Hydrogen Bond Donor (HBD)An atom with a hydrogen atom that can be donated to an acceptor.N-H of the pyrazole ring, N-H of the amide linker.
Hydrogen Bond Acceptor (HBA)An atom with a lone pair of electrons that can accept a hydrogen bond.N atoms of the pyrazole ring, C=O of the amide, O of the methoxy group.
Aromatic Ring (AR)A planar, cyclic, conjugated system of pi electrons.Phenyl ring, pyrazole ring, benzamide ring system.
Hydrophobic (HY)A nonpolar group that avoids contact with water.Phenyl and pyrazole rings.

Structure-Based Pharmacophore Development Utilizing Protein Crystal Structures

When the three-dimensional structure of the target protein is available, a structure-based pharmacophore model can be developed. This approach involves analyzing the key interactions between a known ligand and the amino acid residues in the binding site of the protein. By identifying the essential hydrogen bonds, hydrophobic interactions, and aromatic stacking that contribute to binding, a pharmacophore model can be constructed that represents the ideal arrangement of features for a potent inhibitor. This model can then be used to screen large compound libraries for molecules that fit these spatial and electronic requirements.

Consensus Pharmacophore Strategies for Robust Hit Identification

To improve the reliability of virtual screening, consensus pharmacophore strategies can be employed. This involves generating multiple pharmacophore models, either from different sets of active ligands or from different crystal structures of the target protein, and then combining them to create a more robust and predictive model. A consensus model helps to filter out false positives and increases the chances of identifying true hits with novel chemical scaffolds.

Future Research Directions and Potential Applications of 2 Methoxy N 4 1h Pyrazol 3 Yl Phenyl Benzamide in Chemical Biology and Drug Discovery

Exploration of Novel Biological Targets and Therapeutic Areas

The true therapeutic potential of 2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide lies in its prospective ability to interact with a wide array of biological targets, a hypothesis supported by the activities of structurally related compounds. Investigating this compound against various targets could unveil novel applications in several key therapeutic areas.

Oncology: The 2-methoxybenzamide (B150088) framework is a key component of potent inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in various cancers. nih.govsemanticscholar.org Analogs have been shown to target the Smoothened (Smo) receptor, a central component of this pathway. nih.govsemanticscholar.org Furthermore, pyrazole-containing compounds have demonstrated anticancer activity through the inhibition of other targets, such as Carbonic Anhydrases (CA I and II) and the Receptor Tyrosine Kinase (RET). nih.govresearchgate.net This suggests that the title compound could be a candidate for development as an anticancer agent.

Immunotherapy: A significant area of modern drug discovery is the modulation of the immune system to combat cancer. A compound featuring a pyrazolo[3,4-b]pyridine core was recently identified as a potent and selective inhibitor of T-cell immunoglobulin and mucin-domain containing-3 (TIM-3), an immune checkpoint receptor, for non-small cell lung cancer (NSCLC) immunotherapy. frontiersin.org This precedent suggests that the phenylpyrazole scaffold of this compound could be modified to target immune checkpoints.

Inflammatory Diseases: Pyrazole (B372694) derivatives have been patented as antagonists of the Bradykinin B1 receptor, a key mediator in pain and inflammation. epo.org This indicates a potential therapeutic avenue for the title compound in treating chronic inflammatory conditions.

Infectious Diseases: The broad biological activity of related scaffolds extends to infectious diseases. N-phenylbenzamide derivatives have been reported as anti-HBV agents that function by increasing intracellular levels of the antiviral protein APOBEC3G (A3G). dovepress.com Additionally, pyrazole sulfonamides have shown promise as antileishmanial agents, targeting neglected tropical diseases. mdpi.com

Thrombosis: A related analog, 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide, was developed as a highly selective inverse agonist of the 5-HT(2A) receptor for the treatment of arterial thrombosis. nih.gov This highlights the potential for this chemical class to be adapted for cardiovascular applications.

Table 1: Potential Biological Targets and Therapeutic Areas for this compound Based on Analogous Compounds
Potential Biological TargetTherapeutic AreaSupporting Evidence from Analogous CompoundsReference
Smoothened (Smo) ReceptorOncology2-methoxybenzamide derivatives inhibit the Hedgehog pathway. nih.govsemanticscholar.org
RET Tyrosine KinaseOncology (NSCLC)A pyrazolo[3,4-d]pyrimidine-based compound is a potent RET inhibitor. researchgate.net
TIM-3 Immune CheckpointImmuno-oncologyA pyrazolo[3,4-b]pyridine derivative acts as a selective TIM-3 inhibitor. frontiersin.org
Carbonic Anhydrase I & IIOncologyPyrazole-sulphonamide hybrids show inhibitory activity. nih.gov
5-HT(2A) ReceptorThrombosisA phenyl pyrazole benzamide (B126) derivative is a selective inverse agonist. nih.gov
Bradykinin B1 ReceptorInflammation, PainAmido-pyrazole derivatives are patented as B1 receptor antagonists. epo.org
APOBEC3G (via upregulation)Infectious Disease (HBV)N-phenylbenzamide derivatives show anti-HBV activity. dovepress.com
Leishmania Parasite TargetsInfectious Disease (Leishmaniasis)4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives are active antileishmanials. mdpi.com

Development of Advanced Synthetic Methodologies for Structurally Complex Analogs

To fully explore the structure-activity relationship (SAR) of this compound, the development of a diverse library of analogs is essential. This requires robust and flexible synthetic strategies capable of introducing a wide range of functional groups at various positions on the scaffold. Advanced methodologies reported for similar heterocyclic compounds can be adapted for this purpose.

Key synthetic transformations could include:

Amide Bond Formation: The central benzamide linkage is typically formed via the condensation of a substituted benzoic acid (or its activated form, like an acyl chloride) with a corresponding aniline (B41778) derivative. nih.govsemanticscholar.org This reaction is fundamental for creating diversity in the benzamide portion of the molecule.

Pyrazole Ring Synthesis: The pyrazole core can be constructed through various cyclocondensation reactions. nih.gov For instance, the Vilsmeier-Haack reaction can be employed to synthesize pyrazole-4-carbaldehydes, which are versatile intermediates for further functionalization. researchgate.netmdpi.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for attaching different aryl or heteroaryl groups to the core structure. nih.gov This would allow for systematic modification of the phenyl rings to probe their role in target binding.

Functional Group Interconversion: Once the core scaffold is assembled, further diversification can be achieved through functional group interconversions. For example, reductive amination of pyrazole aldehydes can be used to introduce substituted amine functionalities, providing new points for interaction with biological targets. mdpi.commdpi.com

By employing these and other modern synthetic techniques, a comprehensive library of analogs can be generated, enabling a thorough investigation of the SAR and the identification of compounds with improved properties.

Rational Design of Highly Selective and Potent Agents with Optimized Profiles

The discovery of a lead compound is the first step in a long process of optimization. For this compound, future efforts will focus on rationally designing analogs with high potency, selectivity against the desired biological target, and favorable pharmacokinetic profiles.

Molecular modeling and computational chemistry will play a pivotal role in this process. Docking studies, similar to those performed on 2-methoxybenzamide inhibitors of the Smoothened receptor, can provide crucial insights into the binding mode of the compound. semanticscholar.org Such studies have revealed that the methoxy (B1213986) group can form key hydrogen bonds with amino acid residues like Tyr394 and Arg400 in the target's binding pocket, significantly contributing to potency. semanticscholar.org

The optimization process for related compounds offers a roadmap. For instance, in the development of the 5-HT(2A) inverse agonist APD791, researchers systematically modified the phenyl pyrazole scaffold to improve selectivity, aqueous solubility, and antiplatelet activity while minimizing off-target effects like hERG activity. nih.gov This iterative process of design, synthesis, and testing led to a clinical candidate with an IC₅₀ of 8.7 nM for its intended target. nih.gov Similarly, optimization of a pyrazolo[3,4-d]pyrimidine scaffold yielded a RET inhibitor with an IC₅₀ of 4 nM. researchgate.net These examples underscore the potential to achieve high potency through rational design.

Table 2: In Vitro Potency of Structurally Related Compounds
Compound ClassTargetReported Potency (IC₅₀)Reference
2-methoxybenzamide derivative (Compound 21)Hedgehog Pathway (Gli-Luc)Nanomolar range nih.govsemanticscholar.org
Phenyl pyrazole derivative (APD791)5-HT(2A) Receptor8.7 nM nih.gov
Pyrazolo[3,4-d]pyrimidine derivative (Compound 9x)RET Kinase4 nM researchgate.net
Pyrazolo[3,4-b]pyridine derivative (HIT104310526)NSCLC Cells (A549)37.74 µM frontiersin.org
N-phenylbenzamide derivative (IMB-0523)Hepatitis B Virus (HBV)1.99 µM dovepress.com

Integration of Multidisciplinary Approaches for Comprehensive Compound Optimization and Validation

The successful translation of a chemical scaffold like this compound from a promising starting point to a validated drug candidate requires a deeply integrated, multidisciplinary approach. This involves a seamless collaboration between computational chemistry, medicinal chemistry, chemical biology, and pharmacology.

A prime example of this integrated strategy is the identification of the TIM-3 inhibitor HIT104310526. frontiersin.org This effort began with computational methods, including structure-based virtual screening and molecular dynamics simulations, to identify a candidate with high binding affinity. This was followed by chemical synthesis and subsequent experimental validation, which confirmed the compound's selective cytotoxicity toward NSCLC cells. frontiersin.org

This synergistic cycle is critical for comprehensive optimization.

Computational Modeling: Predicts binding affinities, identifies key interactions, and assesses drug-likeness and potential liabilities.

Medicinal Chemistry: Synthesizes the parent compound and rationally designed analogs to test computational hypotheses and build a robust SAR.

Chemical Biology & Pharmacology: Employs a suite of in vitro and in cell-based assays to determine potency, selectivity, mechanism of action, and pharmacokinetic properties.

The results from biological testing feed back into the computational models and synthetic design, creating an iterative optimization loop. This comprehensive approach ensures that not only potency but also selectivity, metabolic stability, and other crucial drug-like properties are addressed, ultimately leading to the validation of a well-characterized and optimized lead compound.

Q & A

Q. What are the key synthetic routes for 2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 2-methoxybenzoic acid derivatives with 4-(1H-pyrazol-3-yl)aniline via amide bond formation. A multi-step approach is common:

  • Step 1 : Activation of the carboxylic acid using coupling agents like HATU or EDCI in DMF/DCM under inert atmosphere .
  • Step 2 : Reaction with the amine moiety under controlled pH (7–8) to prevent side reactions.
  • Optimization : Temperature (0–25°C), solvent choice (DMF for solubility vs. DCM for purity), and catalyst use (e.g., DMAP) improve yield (reported 60–75%) .
  • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using reversed-phase HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

  • NMR (¹H/¹³C) : Assign methoxy (δ ~3.8 ppm), pyrazole NH (δ ~12.5 ppm), and aromatic protons. COSY and HSQC resolve overlapping signals .
  • Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₇H₁₅N₃O₂) and detect fragmentation patterns (e.g., cleavage at the amide bond) .
  • FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and pyrazole ring vibrations (~1550 cm⁻¹) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Target Binding : Surface plasmon resonance (SPR) or fluorescence polarization to assess affinity for kinases or GPCRs, given the pyrazole’s role in ATP-binding pockets .
  • Cellular Assays : MTT assays for cytotoxicity (IC₅₀) in cancer cell lines (e.g., HeLa, MCF-7) .
  • Solubility : Use shake-flask method in PBS (pH 7.4) or simulated biological fluids to guide formulation .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disordered pyrazole rings) be resolved during structural analysis?

  • Software Tools : Use SHELXL for refinement, applying restraints/constraints to disordered regions. Multiwfn aids in electron density topology analysis .
  • Data Collection : High-resolution synchrotron data (d ≤ 0.8 Å) reduces ambiguity. Twinning tests (e.g., ROTAX in WinGX) detect pseudo-symmetry .
  • Validation : Cross-check with DFT-calculated geometries (e.g., Gaussian) to validate bond lengths/angles .

Q. How should researchers address discrepancies between computational binding predictions and experimental results?

  • Docking Re-evaluation : Use flexible docking (AutoDock Vina) with explicit solvent models. Adjust protonation states (Epik, Schrödinger) for physiological pH .
  • Experimental Validation : SPR or ITC to measure binding kinetics (kₐ, kₐ). If ΔG discrepancies persist, consider allosteric binding pockets .
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess conformational stability of ligand-protein complexes .

Q. What strategies improve metabolic stability in pharmacokinetic studies?

  • Metabolite ID : LC-MS/MS to detect oxidative metabolites (e.g., CYP3A4-mediated O-demethylation). Introduce blocking groups (e.g., fluorine at vulnerable positions) .
  • Prodrug Design : Mask polar groups (e.g., esterify methoxy) to enhance bioavailability. Validate hydrolysis rates in plasma .

Q. How can molecular interactions with hydrophobic binding pockets be enhanced?

  • SAR Studies : Modify the benzamide’s methoxy group to bulkier substituents (e.g., isopropoxy) for van der Waals interactions. Pyrazole N-methylation improves lipophilicity (logP ↑0.5) .
  • Co-crystallization : Soak crystals with ligands and solve structures (SHELXD) to visualize binding modes .

Q. What mechanistic insights guide the compound’s reactivity under acidic/basic conditions?

  • pH Stability Tests : Incubate in buffers (pH 1–13) and monitor degradation via HPLC. The amide bond is prone to hydrolysis at pH >10 .
  • DFT Calculations : Compute reaction pathways (e.g., amide hydrolysis activation energy) using B3LYP/6-31G(d) .

Q. Which crystallographic software packages are optimal for resolving twinning or pseudo-merohedral issues?

  • WinGX Suite : Integrate SHELX for twinning refinement (TWIN/BASF commands). ORTEP visualizes anisotropic displacement ellipsoids .
  • CrysAlisPro : Handle multi-component datasets for twinned crystals .

Q. How can computational modeling predict off-target effects?

  • Phylogenetic Analysis : Align target protein sequences (Clustal Omega) to identify conserved binding regions.
  • Docking Libraries : Screen against DrugBank/PubChem using ensemble docking (Glide) to flag potential off-targets .

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